molecular formula C5H11ClN2O2 B14224264 N-Chloro-N'-methyl-N-propoxyurea CAS No. 502448-01-3

N-Chloro-N'-methyl-N-propoxyurea

Cat. No.: B14224264
CAS No.: 502448-01-3
M. Wt: 166.60 g/mol
InChI Key: ILHHOUBAESGKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Chloro-N’-methyl-N-propoxyurea is an organic compound with the molecular formula C5H11ClN2O2 It is a derivative of urea, where one of the hydrogen atoms is replaced by a chlorine atom, another by a methyl group, and the third by a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Chloro-N’-methyl-N-propoxyurea can be synthesized through a multi-step process. One common method involves the reaction of N-methyl-N-propoxyurea with chlorine gas. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity of chlorine .

Industrial Production Methods

Industrial production of N-Chloro-N’-methyl-N-propoxyurea may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the safe and efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-Chloro-N’-methyl-N-propoxyurea undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Chloro-N’-methyl-N-propoxyurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Chloro-N’-methyl-N-propoxyurea involves the release of chlorine atoms, which can react with various biological molecules. The chlorine atoms can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the disruption of cellular processes. This mechanism is similar to that of other chlorinated compounds used as disinfectants and biocides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Chloro-N’-methyl-N-propoxyurea is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other chlorinated urea derivatives. Its combination of chlorine, methyl, and propoxy groups makes it a versatile reagent in organic synthesis and a potential biocide .

Properties

CAS No.

502448-01-3

Molecular Formula

C5H11ClN2O2

Molecular Weight

166.60 g/mol

IUPAC Name

1-chloro-3-methyl-1-propoxyurea

InChI

InChI=1S/C5H11ClN2O2/c1-3-4-10-8(6)5(9)7-2/h3-4H2,1-2H3,(H,7,9)

InChI Key

ILHHOUBAESGKJZ-UHFFFAOYSA-N

Canonical SMILES

CCCON(C(=O)NC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.